Emraclidine is a novel compound under development primarily as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. It is being investigated for its therapeutic potential in treating schizophrenia and other psychotic disorders. This small molecule drug is characterized by its ability to enhance the activity of the M4 receptor, which plays a significant role in modulating neurotransmission and cognitive functions in the brain. The molecular formula of Emraclidine is and it has been assigned the CAS registry number 2170722-84-4 .
Emraclidine belongs to the class of small molecule drugs and is classified specifically as a positive allosteric modulator. This classification indicates that it binds to a site on the M4 receptor distinct from the active site, thereby enhancing the receptor's response to its natural ligand, acetylcholine. The development of Emraclidine is part of ongoing efforts to find more effective treatments for schizophrenia, especially for patients who do not respond adequately to traditional antipsychotic medications .
The synthesis of Emraclidine involves several steps that have been optimized for efficiency and yield. While specific proprietary methods are not publicly detailed, general approaches to synthesizing similar compounds typically include:
Recent studies have highlighted advancements in synthetic methodologies that allow for streamlined processes, potentially reducing the number of steps required to synthesize Emraclidine .
The molecular structure of Emraclidine can be described by its chemical formula . Its structure features a complex arrangement that includes:
The InChIKey for Emraclidine is DTCZNKWBDTXEBS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Emraclidine undergoes various chemical reactions typical for small molecule drugs, including:
Understanding these reactions is crucial for predicting how Emraclidine behaves in biological systems and determining its safety profile during clinical trials .
Emraclidine functions primarily as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. The mechanism involves:
Clinical studies have demonstrated promising results in improving cognitive symptoms associated with psychotic disorders through this mechanism .
Emraclidine exhibits several notable physical and chemical properties:
These properties are essential for understanding how Emraclidine can be formulated into effective pharmaceutical preparations .
Emraclidine is primarily being explored for its therapeutic applications in treating schizophrenia and related psychotic disorders. Its unique mechanism of action offers potential advantages over existing treatments by targeting specific receptors involved in cognitive function without the common side effects associated with traditional antipsychotics.
Additionally, ongoing research aims to explore other possible indications where modulation of cholinergic systems may provide therapeutic benefits, including Alzheimer’s disease and other neurodegenerative conditions .
Emraclidine (developmental codes CVL-231, PF-06852231) functions as a positive allosteric modulator (PAM) of the human muscarinic acetylcholine receptor M4 subtype. Its molecular structure (C~20~H~21~F~3~N~4~O, molar mass 390.410 g/mol) enables highly selective binding to a topographically distinct allosteric site rather than the endogenous acetylcholine binding (orthosteric) site [1] [6]. This allosteric binding induces precise conformational rearrangements within the receptor's transmembrane helices, particularly stabilizing an active state of the M4 receptor that enhances its responsiveness to endogenous acetylcholine [1] [4].
Crystallographic studies of analogous M4 PAM-receptor complexes reveal that allosteric modulators like emraclidine bind within a pocket formed by transmembrane helices 2, 3, 6, and 7 (TM2, TM3, TM6, TM7), inducing a contraction of the orthosteric binding pocket and increasing acetylcholine affinity by up to 30-fold [4] [9]. This stabilization reduces the receptor's energy barrier for activation, facilitating a more efficient transition to the active G protein-coupling conformation. Kinetic analyses demonstrate emraclidine's binding follows a two-state cooperative model, where occupancy of the allosteric site prolongs the residence time of acetylcholine in the orthosteric site without directly activating the receptor itself [1] [4].
Table 1: Comparative Binding Characteristics of Muscarinic Receptor Modulators
Modulator Type | Binding Site | Effect on Acetylcholine Affinity | Receptor Activation Mechanism |
---|---|---|---|
Orthosteric Agonist (e.g., acetylcholine) | Orthosteric | N/A (binds own site) | Direct activation |
Positive Allosteric Modulator (e.g., emraclidine) | Allosteric (TM2/3/6/7 interface) | Increases affinity 10-30 fold | Stabilizes active conformation |
Bitopic Ligand | Orthosteric and Allosteric | Maximally increases affinity | Direct and indirect activation |
Emraclidine exhibits exceptional selectivity for the M4 receptor subtype over other muscarinic receptors (M1, M2, M3, M5), a critical pharmacological feature enabling targeted therapeutic effects. Biochemical profiling using radioligand displacement assays demonstrates >1000-fold selectivity for human M4 versus M2 and M3 receptors, and approximately 500-fold selectivity versus M1 and M5 receptors [1] [6]. This selectivity arises from structural differences within the allosteric binding pockets across subtypes, particularly amino acid variations in TM3 and TM7 that are poorly conserved compared to the highly conserved orthosteric site [5] [7] [9].
The molecular basis for this selectivity was elucidated through homology modeling and mutational studies. Emraclidine's fused pyrrolopyridine scaffold forms optimal hydrophobic contacts and hydrogen bonds with residues unique to the M4 allosteric pocket (e.g., Asn 735, Trp 740 in TM7) [1] [9]. In contrast, the analogous regions in M1, M3, and M5 receptors contain bulkier residues that create steric hindrance, while the M2 allosteric pocket lacks key hydrogen-bonding capabilities. Receptor binding studies confirm negligible activity at clinically relevant off-target receptors, including dopamine, serotonin, histamine, and adrenergic receptors, underscoring its exceptional target specificity [1].
Table 2: Emraclidine Selectivity Profile Across Human Muscarinic Receptor Subtypes
Receptor Subtype | Primary Signaling Pathway | Relative Expression in CNS | Emraclidine Binding Affinity (K~i~, nM) | Selectivity Ratio (vs. M4) |
---|---|---|---|---|
M4 | G~i/o~ (cAMP inhibition) | Striatum, cortex, hippocampus | 4.2 (reference) | 1 |
M1 | G~q/11~ (PLC activation) | Cortex, hippocampus, striatum | ~2100 | ~500 |
M2 | G~i/o~ (cAMP inhibition) | Brainstem, thalamus, cortex | >10,000 | >2400 |
M3 | G~q/11~ (PLC activation) | Cerebral vasculature, cortex | >10,000 | >2400 |
M5 | G~q/11~ (PLC activation) | Substantia nigra, ventral tegmental area | ~2000 | ~476 |
Emraclidine's engagement with the M4 receptor initiates a cascade of G protein-dependent and independent signaling events. The primary pathway involves G~i/o~ protein coupling, leading to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate (cAMP) production. This results in downstream suppression of protein kinase A (PKA) activity and decreased phosphorylation of key neuronal proteins [1] [3]. In striatal medium spiny neurons, this signaling cascade causes potentiation of GABAergic transmission and modulation of dopamine release through presynaptic mechanisms. Specifically, M4 activation enhances endocannabinoid (2-AG) release from D1 receptor-expressing neurons, activating presynaptic cannabinoid CB2 receptors on dopaminergic terminals to inhibit dopamine release [1] [3] [6].
Additionally, M4 receptors regulate glutamatergic neurotransmission through G protein-independent mechanisms involving β-arrestin recruitment. This pathway modulates the trafficking and activity of ionotropic glutamate receptors, particularly reducing N-methyl-D-aspartate (NMDA) receptor-mediated currents in cortical and hippocampal neurons [3]. The integrated effect of these signaling pathways is a normalization of cortico-striatal hyperactivity and restoration of excitatory-inhibitory balance in neural circuits implicated in schizophrenia pathophysiology. Functional magnetic resonance imaging (fMRI) studies with emraclidine demonstrate reduced blood-oxygen-level-dependent (BOLD) signals in hyperactive prefrontal-striatal pathways, correlating with improved performance in cognitive tasks involving working memory and executive function [1] [3].
Table 3: Functional Consequences of M4 Positive Allosteric Modulator Signaling in Neuropsychiatric Models
Signaling Pathway | Biological Effect | Functional Outcome | Relevance to Schizophrenia Pathophysiology |
---|---|---|---|
G~i/o~-mediated cAMP reduction | Decreased PKA activity | Modulation of ion channel function | Normalization of neuronal excitability |
Enhanced endocannabinoid release | Presynaptic inhibition of dopamine release | Striatal dopamine regulation | Reduction of hyperdopaminergia without motor side effects |
β-arrestin recruitment | NMDA receptor trafficking | Enhanced NMDA-mediated synaptic plasticity | Improvement of cognitive deficits |
ERK1/2 phosphorylation | Transcriptional regulation | Neuronal survival and differentiation | Potential neuroprotective effects |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7